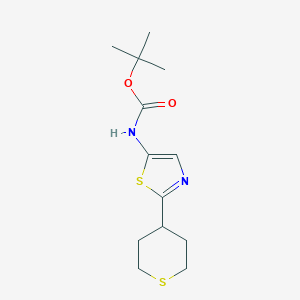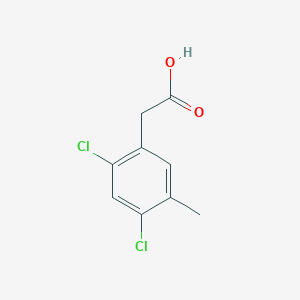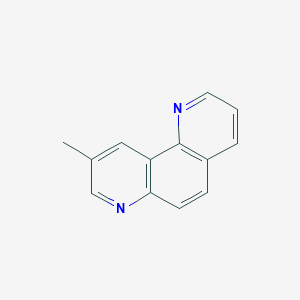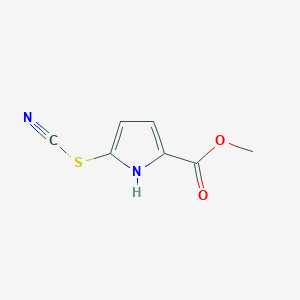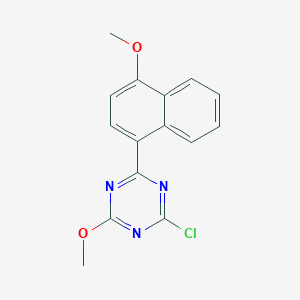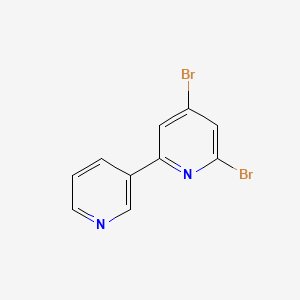
4,6-Dibromo-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2,3’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the bipyridine ring .
Industrial Production Methods
Industrial production of 4,6-Dibromo-2,3’-bipyridine may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents, enhancing their utility in coordination chemistry and material science .
Scientific Research Applications
4,6-Dibromo-2,3’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,3’-bipyridine and its derivatives depends on their specific application. In coordination chemistry, the nitrogen atoms in the bipyridine rings can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’-bipyridine
- 6,6’-Dibromo-3,3’-bipyridine
- 2,2’-Bipyridine
Uniqueness
4,6-Dibromo-2,3’-bipyridine is unique due to its specific bromination pattern, which influences its chemical reactivity and coordination properties. Compared to other bipyridine derivatives, it offers distinct advantages in terms of selectivity and stability in various chemical reactions .
Properties
Molecular Formula |
C10H6Br2N2 |
|---|---|
Molecular Weight |
313.98 g/mol |
IUPAC Name |
2,4-dibromo-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-4-9(14-10(12)5-8)7-2-1-3-13-6-7/h1-6H |
InChI Key |
QMRZKHQMGIDYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



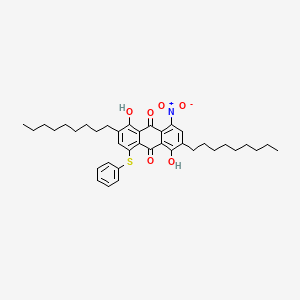
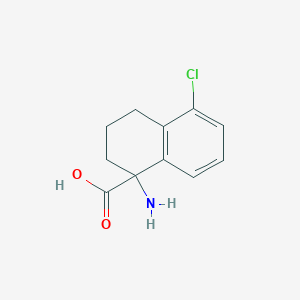
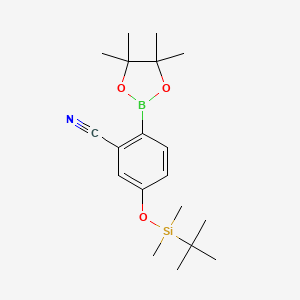
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
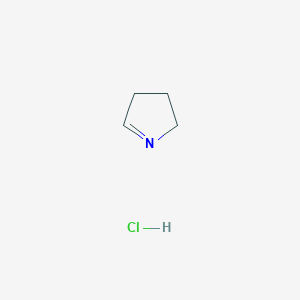
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
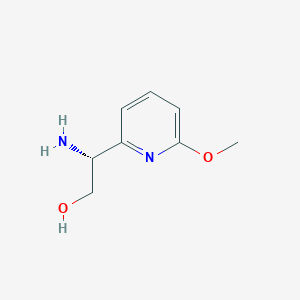
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
